molecular formula C10H9F6NO B1399704 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol CAS No. 1281794-48-6

3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol

Cat. No.: B1399704
CAS No.: 1281794-48-6
M. Wt: 273.17 g/mol
InChI Key: CLSWJLIEMUMXHD-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively . This compound can activate substrates and stabilize transition states in chemical reactions, making it a valuable catalyst and reagent .

Biological Activity

3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol, a compound characterized by its trifluoromethyl groups and amino functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₉F₆NO. The presence of multiple trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₀H₉F₆NO
CAS Number1281794-48-6
Molecular Weight273.17 g/mol
Hazard ClassificationIrritant

The trifluoromethyl group is known to significantly affect the biological activity of compounds by enhancing their metabolic stability and binding affinity to target proteins. Studies indicate that the introduction of trifluoromethyl groups can improve the potency of compounds against various biological targets such as enzymes and receptors involved in disease processes .

Pharmacological Applications

Research has shown that compounds with similar structural features exhibit a range of biological activities:

  • Antidepressant Activity : Some studies suggest that trifluoromethyl-containing compounds can inhibit serotonin uptake, potentially offering antidepressant effects .
  • Anticancer Properties : Trifluoromethyl derivatives have been explored for their ability to inhibit cancer cell proliferation. For instance, similar compounds have demonstrated synergistic effects when combined with other anticancer drugs in preclinical trials .
  • Antimicrobial Effects : Preliminary data indicate potential antibacterial activity against various pathogens. The mechanism might involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Study 1: Antidepressant Activity

In a study evaluating the SAR of trifluoromethyl-substituted phenolic compounds, it was found that the presence of a para-trifluoromethyl group significantly increased the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs. This suggests that this compound may exhibit similar antidepressant properties due to its structural characteristics .

Case Study 2: Anticancer Activity

A compound structurally related to this compound was tested for anticancer activity against multiple myeloma cells. The results showed significant inhibition of cell growth when used in conjunction with existing therapies, indicating a potential role in combination therapy strategies for resistant cancer types .

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c11-9(12,13)7-3-1-6(2-4-7)8(18,5-17)10(14,15)16/h1-4,18H,5,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSWJLIEMUMXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)(C(F)(F)F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol
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3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol
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3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol
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3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)phenyl]propan-2-ol

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